N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM is a complex organic compound with a unique structure that includes a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the formamido and propyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Scientific Research Applications
DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic potential, particularly in treating diseases related to its molecular targets.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and formamido-substituted molecules. Examples include:
- 4-HYDROXY-2-QUINOLONES
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES
Uniqueness
What sets DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})(PROP-2-EN-1-YL)AZANIUM apart is its unique combination of functional groups and its specific structural configuration
Properties
Molecular Formula |
C20H32N3O3+ |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
diethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]-prop-2-enylazanium |
InChI |
InChI=1S/C20H31N3O3/c1-4-13-23(5-2,6-3)14-9-12-21-19(25)17-18(24)15-10-7-8-11-16(15)22-20(17)26/h4H,1,5-14H2,2-3H3,(H2-,21,22,24,25,26)/p+1 |
InChI Key |
GXTGVVQQYMHEFU-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.